

# Application Note: Quantitative Analysis of Sanazole using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Sanazole	
Cat. No.:	B1681433	Get Quote

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#### **Abstract**

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Sanazole**. The described protocol is simple, precise, and demonstrates a good linear relationship, making it suitable for routine analysis and quality control of **Sanazole** in research and development settings.

## Introduction

**Sanazole**, a nitroimidazole derivative, is a radiosensitizing agent used in cancer therapy to enhance the efficacy of radiation treatment. Accurate and reliable quantification of **Sanazole** is crucial for pharmacokinetic studies, formulation development, and quality assurance of the final drug product. This document provides a comprehensive protocol for the analysis of **Sanazole** using a reversed-phase HPLC method with UV detection.

## **Experimental Protocol**

This section outlines the detailed methodology for the HPLC analysis of **Sanazole**.

### **Instrumentation and Materials**



- HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, injector, and data acquisition software.
- Analytical Column: Kromasil KR100-C18 (4.6 mm × 250 mm, 5 μm)[1].
- Solvents: Methanol (HPLC grade), Glacial Acetic Acid (analytical grade), and Water (deionized or HPLC grade).
- Standard: Sanazole reference standard of known purity.

## **Preparation of Mobile Phase and Standard Solutions**

- Mobile Phase: Prepare a mixture of methanol, water, and glacial acetic acid in the ratio of 200:800:3 (v/v/v).[1] Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sanazole
  reference standard in the mobile phase to obtain a stock solution of a known concentration
  (e.g., 1 mg/mL).
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (50-300 μg/mL).[1]

## **Chromatographic Conditions**

The HPLC analysis is performed under the following conditions:



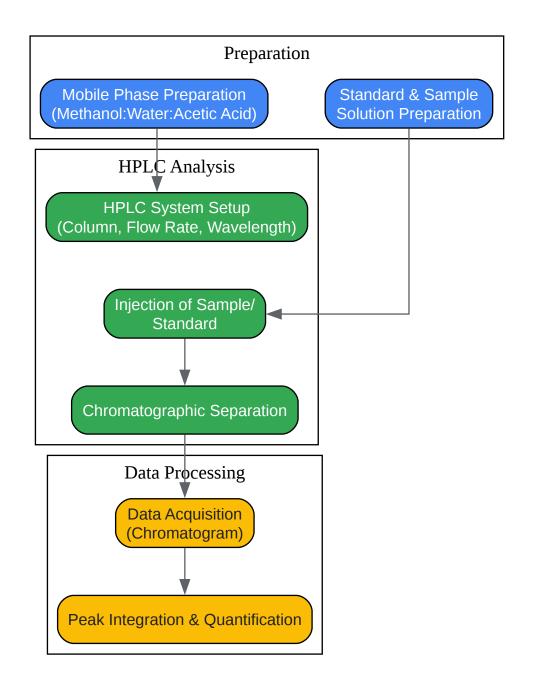
Parameter	Condition
Column	Kromasil KR100-C18 (4.6 mm × 250 mm, 5 μm) [1]
Mobile Phase	Methanol:Water:Glacial Acetic Acid (200:800:3) [1]
Flow Rate	1.0 mL/min
Injection Volume	20 μL (Typical, can be optimized)
Detection	UV at 248 nm
Column Temperature	Ambient

## **Sample Preparation**

- Drug Substance: Accurately weigh and dissolve the **Sanazole** drug substance in the mobile phase to obtain a concentration within the calibration range.
- Drug Product (e.g., Tablets):
  - Weigh and finely powder a representative number of tablets.
  - Accurately weigh a portion of the powder equivalent to a specific amount of **Sanazole**.
  - Transfer to a volumetric flask and add the mobile phase.
  - Sonicate for 15-20 minutes to ensure complete dissolution of Sanazole.
  - Dilute to the mark with the mobile phase and mix well.
  - Filter the solution through a 0.45 μm syringe filter before injection.

# **Experimental Workflow**





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Caption: Workflow for the HPLC analysis of Sanazole.

## **Quantitative Data Summary**

The following table summarizes the quantitative performance of the described HPLC method for **Sanazole** analysis.



Parameter	Result
Linearity Range	50 - 300 μg/mL
Correlation Coefficient (r)	0.9999
Precision (RSD%)	< 2%
Reproducibility	Good

## Conclusion

The HPLC method described in this application note is demonstrated to be simple, accurate, and reproducible for the quantitative analysis of **Sanazole**. The method exhibits excellent linearity and precision, making it a valuable tool for quality control and research applications in the pharmaceutical industry. The provided protocol and workflow diagrams offer a clear and detailed guide for researchers and scientists involved in the analysis of **Sanazole**.

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### References

- 1. ingentaconnect.com [ingentaconnect.com]
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